N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:
- A phenoxyphenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a thiophen-2-yl moiety at position 5.
- A sulfanyl bridge linking the triazole ring to the acetamide chain.
Properties
CAS No. |
578753-48-7 |
|---|---|
Molecular Formula |
C23H20N4O2S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N4O2S2/c1-2-14-27-22(20-9-6-15-30-20)25-26-23(27)31-16-21(28)24-17-10-12-19(13-11-17)29-18-7-4-3-5-8-18/h2-13,15H,1,14,16H2,(H,24,28) |
InChI Key |
OICWKGRMSLIJGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Phenoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Triazole Ring : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
- Thiophene Moiety : Often associated with antimicrobial activity.
Antibacterial Activity
Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant antibacterial properties. For instance, a related study demonstrated that triazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative 1 | 12.5 | S. aureus |
| Triazole Derivative 2 | 25 | E. coli |
| N-(4-phenoxyphenyl)-2-{...} | TBD | TBD |
Antifungal Activity
The antifungal properties of similar compounds have also been documented. For example, triazole derivatives have been effective against Candida albicans and other fungal pathogens .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Fungus |
|---|---|---|
| Triazole Derivative A | 15 | C. albicans |
| Triazole Derivative B | 30 | Aspergillus niger |
| N-(4-phenoxyphenyl)-2-{...} | TBD | TBD |
Anticancer Activity
Preliminary research suggests that compounds with a similar structural framework may exhibit anticancer properties. A study highlighted that certain triazole derivatives showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Table 3: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative X | 10 | MCF-7 (breast cancer) |
| Triazole Derivative Y | 20 | A549 (lung cancer) |
| N-(4-phenoxyphenyl)-2-{...} | TBD | TBD |
Study on Antibacterial Properties
A recent study synthesized several triazole derivatives and evaluated their antibacterial efficacy against clinical isolates of E. coli. The results indicated that the presence of the thiophene ring significantly enhanced antibacterial activity compared to non-thiophene-containing analogs .
Study on Anticancer Effects
Another investigation focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The study reported that modifications to the phenoxy group influenced the compound's ability to induce apoptosis in cancer cells, suggesting a structure-activity relationship worth exploring further .
Scientific Research Applications
Medicinal Applications
Antifungal Activity
The compound exhibits significant antifungal properties, particularly against various strains of fungi. Research indicates that its triazole moiety plays a crucial role in inhibiting fungal growth. In a study involving several synthesized derivatives, compounds similar to N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed high efficacy against Candida albicans and Aspergillus species, demonstrating potential as a therapeutic agent in treating fungal infections .
Antioxidant Properties
Recent studies have evaluated the antioxidant capabilities of this compound. It was found to effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where the compound demonstrated comparable efficacy to standard antioxidants like Trolox .
Cancer Treatment
The compound's ability to inhibit specific cancer cell lines has also been investigated. In vitro studies have shown that it can induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival. This suggests its potential as an anticancer agent, particularly in the context of targeted therapies .
Agricultural Applications
Fungicidal Properties
In agricultural settings, N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been tested for its fungicidal activity against plant pathogens. Field trials demonstrated its effectiveness in controlling diseases caused by fungi such as Fusarium and Botrytis species. The compound's mode of action involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis, making it a valuable candidate for developing new fungicides .
Case Studies
Case Study 1: Antifungal Efficacy Evaluation
In a controlled laboratory setting, N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was tested against clinical isolates of Candida spp. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for Candida albicans, showcasing its potential as an antifungal agent .
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant effects of this compound against several known antioxidants using cellular assays. The results indicated that it reduced oxidative stress markers significantly more than some traditional antioxidants at equivalent concentrations, suggesting its utility in formulations aimed at reducing oxidative damage in biological systems .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the triazole ring exhibits nucleophilic character, enabling substitution reactions with alkyl halides or acylating agents.
Key Findings :
-
Alkylation proceeds efficiently under basic conditions (e.g., Cs₂CO₃ in DMF), forming stable thioether bonds .
-
Radical-initiated thiol-ene reactions are feasible due to the propenyl group’s unsaturated bond.
Oxidation Reactions
The sulfanyl group and thiophene ring are susceptible to oxidation under controlled conditions.
Key Findings :
-
Mild oxidation with H₂O₂ selectively converts the sulfanyl group to sulfoxide without affecting the triazole ring.
-
Thiophene oxidation requires stronger oxidants (e.g., mCPBA) and yields sulfone derivatives .
Propenyl Group Reactivity
The allyl (prop-2-en-1-yl) substituent participates in addition and polymerization reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Michael Addition | Acrylates, BF₃·Et₂O | 1,4-Addition to form branched derivatives | |
| Radical Polymerization | AIBN, 70°C in toluene | Polymeric networks via allyl group crosslinking |
Key Findings :
-
The propenyl group’s electron-rich double bond facilitates Michael additions with electron-deficient alkenes.
-
Polymerization under radical initiators forms crosslinked materials, useful in coatings or drug delivery systems.
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (6M), reflux, 12 hrs | Carboxylic acid derivative | |
| Base-Catalyzed Hydrolysis | NaOH (2M), ethanol, 60°C | Sodium carboxylate |
Key Findings :
-
Hydrolysis yields carboxylic acid or carboxylate salts, depending on pH.
-
Reaction rates are slower compared to aliphatic acetamides due to aromatic stabilization.
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophen-2-yl group undergoes electrophilic substitution at the α-position.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitrothiophene derivative | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 5-bromothiophene derivative |
Key Findings :
-
Nitration and bromination occur regioselectively at the 5-position of the thiophene ring .
-
Electron-donating triazole substituents slightly deactivate the thiophene toward electrophiles.
Cycloaddition Reactions
The triazole and propenyl groups may participate in [3+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalyst, RT | Triazole-linked hybrid molecules |
Key Findings :
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:
*Estimated based on similar compounds in .
Key Structural and Functional Differences
(a) Aryl Substitutions
- The phenoxyphenyl group in the target compound provides a bulky, electron-rich aromatic system, which may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., ethylphenyl in VUAA1) .
- Electron-withdrawing groups (e.g., trifluoromethylfuran in compound 6l) improve metabolic stability and target binding in leukotriene inhibitors, whereas the target compound’s thiophene and phenoxyphenyl groups may prioritize π-π stacking or hydrophobic interactions .
(b) Heterocyclic Moieties
- The thiophen-2-yl group in the target compound contrasts with pyridinyl substituents in VUAA1 and OLC-12. Pyridinyl groups enhance ionotropic receptor (e.g., Orco) activation via hydrogen bonding, while thiophene’s sulfur atom may contribute to redox activity or metal chelation .
(c) Allyl vs. Alkyl Chains
Q & A
Q. What are the standard synthetic routes for preparing this compound and its structural analogs?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1: Condensation of thiosemicarbazide with a substituted carboxylic acid to form the triazole ring.
- Step 2: Alkylation or sulfanylation at the triazole's 3-position using 2-chloro-N-(4-phenoxyphenyl)acetamide in the presence of a base (e.g., sodium acetate) under reflux in ethanol .
- Step 3: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or coupling reactions.
Key Optimization: Refluxing with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours improves yield (up to 85%) and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the phenoxyphenyl, thiophene, and triazole moieties. For example, the thiophene protons appear as distinct doublets at δ 6.8–7.2 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 451.2) .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally related triazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Solvent Selection: Ethanol-dioxane mixtures (1:2) improve recrystallization efficiency, yielding pale orange crystals with >85% purity .
- Catalytic Systems: Zeolite (Y-H) reduces side reactions during sulfanylation by stabilizing intermediates .
- Temperature Control: Reflux at 80–100°C for 30 minutes minimizes decomposition of the thiophene moiety .
Q. What in vivo models are suitable for evaluating anti-exudative activity?
Methodological Answer:
- Formalin-Induced Edema in Rats: Measures paw volume reduction over 24 hours. A dose of 10 mg/kg of the compound is compared to diclofenac sodium (8 mg/kg) .
- Histopathological Analysis: Assesses leukocyte infiltration and vascular permeability in treated vs. control groups.
- Statistical Validation: Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How do structural modifications influence biological activity, and what tools analyze SAR?
Methodological Answer:
- Modifications:
- Analytical Tools:
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., fixed cell passage number, serum batch) .
- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives.
- Orthogonal Assays: Validate COX-2 inhibition via ELISA if initial results from UV-Vis spectrophotometry are inconsistent .
Q. What advanced techniques confirm crystallinity and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
